2-Chloropyridine-4-sulfonyl chloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
2-Chloropyridine-4-sulfonyl chloride features a pyridine ring substituted with a sulfonyl chloride group at the 4-position and a chlorine atom at the 2-position. The molecular formula is C₅H₃Cl₂NO₂S , with a molecular weight of 212.05 g/mol.
Key Structural Features :
- Pyridine Ring : Aromatic six-membered ring with alternating double bonds.
- Sulfonyl Chloride Group : -SO₂Cl group attached to the 4-position of the pyridine ring.
- Chlorine Substituent : Electron-withdrawing chlorine atom at the 2-position.
While explicit crystallographic data for this compound is limited, studies on analogous sulfonyl chlorides (e.g., N-(4-chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide) reveal intermolecular hydrogen bonding as a key stabilizing interaction. Such interactions likely involve the sulfonyl oxygen atoms and aromatic C—H groups.
Spectroscopic Profiling
Infrared (IR) Spectroscopy
Sulfonyl chlorides exhibit diagnostic IR absorption bands:
| Region (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1410–1370 | S=O asymmetric stretching | Strong |
| 1204–1166 | S=O symmetric stretching | Strong |
| 600–550 | S-Cl stretching | Moderate |
These bands are consistent with sulfonyl chloride functional groups. The pyridine ring’s aromatic C-H stretching (~3000 cm⁻¹) and ring vibrations (~1500–1600 cm⁻¹) further confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Inferred from Analogues) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3 | ~8.8–9.0 | Doublet (d) |
| Pyridine H-5 | ~7.7–7.9 | Doublet (d) |
| Sulfonyl Chloride | No protons directly attached | – |
For example, in related compounds like 4-chloropyridine-3-sulfonyl chloride, aromatic protons exhibit shifts at 7.70 (d) and 8.80 (d) .
¹³C NMR Data :
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Cl) | ~145–150 |
| C-4 (SO₂Cl) | ~155–160 |
| Pyridine C-3 | ~128–132 |
| Pyridine C-5 | ~124–128 |
Exact shifts require experimental validation.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 212 ([M]⁺), with isotopic peaks at m/z 214 (³⁵Cl) and m/z 216 (³⁷Cl). Fragmentation may involve loss of SO₂Cl⁻ (m/z 156) or HCl (m/z 176).
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies model the electron distribution and reactivity. Key insights include:
- Electron-Withdrawing Effects : The sulfonyl chloride group depletes electron density at the pyridine ring, activating it toward nucleophilic substitution.
- HOMO-LUMO Gaps : Predicted low energy gaps suggest reactivity in electrophilic or cross-coupling reactions.
Electron Density Mapping
Molecular orbital analysis highlights:
- Electron-Rich Regions : Pyridine nitrogen (σ-donor) and sulfonyl oxygen atoms.
- Electron-Deficient Regions : Pyridine carbons adjacent to Cl and SO₂Cl groups.
These maps guide synthetic strategies, such as targeting the 3- or 5-positions for further functionalization.
Structure
2D Structure
Properties
IUPAC Name |
2-chloropyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSHKJJXUAFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655770 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-25-4 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves two key steps:
- Introduction of the sulfonic acid group on the pyridine ring (usually starting from hydroxypyridine sulfonic acids).
- Conversion of the sulfonic acid group to the sulfonyl chloride via chlorination.
Preparation from Hydroxypyridine Sulfonic Acids Using Phosphorus Chlorides and Chlorine Gas
Process Description
- Starting material: Hydroxypyridine-4-sulfonic acid or its positional isomers.
- Reagents: Phosphorus trichloride (PCl3), phosphorus oxychloride (POCl3), and chlorine gas (Cl2).
- Solvent: Phosphorus oxychloride often acts both as reagent and solvent.
- Reaction conditions: Heating under reflux at 80–110 °C with controlled chlorine gas addition over several hours.
- Mechanism: Chlorination replaces hydroxyl groups on the pyridine ring and converts the sulfonic acid group to sulfonyl chloride, releasing hydrogen chloride and forming phosphorus oxychloride as a byproduct.
Detailed Procedure (Adapted from EP1048654A2)
| Step | Reagent/Condition | Quantity/Details | Purpose/Outcome |
|---|---|---|---|
| 1 | Phosphorus oxychloride | ~0.5–5 moles per mole of acid | Solvent and reagent |
| 2 | Phosphorus trichloride | In excess, e.g., 0.75 mol per 0.32 mol acid | Chlorinating agent |
| 3 | Hydroxypyridine-4-sulfonic acid | 0.32 mol (e.g., 56.3 g) | Starting material |
| 4 | Chlorine gas | 0.62 mol introduced over 3–4 hours | Chlorination of hydroxyl and sulfonic acid groups |
| 5 | Heating under reflux | 80–110 °C for 20 hours | Reaction completion |
| 6 | Removal of excess reagents | Vacuum distillation | Recovery of POCl3 and PCl3 |
| 7 | Work-up with toluene and aqueous washes | Stirring and phase separations | Purification of organic phase |
- The reaction produces 2-chloropyridine-4-sulfonyl chloride with high yield and purity.
- The organic phase containing the sulfonyl chloride can be directly used for further synthesis without isolation.
Yield and Purity
- Yield: Approximately 84% for related sulfonamide derivatives.
- Purity: Up to 99.7% by HPLC analysis.
- Melting point data (for sulfonamide derivative): 153 °C (decomposition).
Alternative Chlorination Methods
- Phosphorus pentachloride (PCl5): Traditionally used but more aggressive and difficult to handle compared to PCl3/Cl2 systems.
- Phosphorus trichloride and chlorine gas: Preferred due to easier handling and controllability of the reaction via chlorine gas flow rate.
- Solvent variations: Toluene, methyl tert-butyl ether (MTBE), and acetone (15% based on toluene) have been used to improve solubility and prevent product caking.
Reaction Control and Optimization
- Chlorine gas introduction: Rate and amount are critical for controlling the degree of chlorination and avoiding over-chlorination or side reactions.
- Temperature: Maintaining reflux temperature between 103–110 °C ensures reaction completeness.
- Phase mixing: Use of acetone and choice of solvents improves phase mixing and reaction kinetics.
- Post-reaction treatment: Multiple aqueous washes remove residual chloride ions, and drying at room temperature prevents decomposition.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Hydroxypyridine-4-sulfonic acid | 0.32 mol scale example |
| Phosphorus trichloride | 0.75 mol per 0.32 mol acid | Excess to ensure complete chlorination |
| Phosphorus oxychloride | 0.5–5 moles per mole acid | Solvent and reagent |
| Chlorine gas | 0.62 mol over 3–4 hours | Controlled addition for selective chlorination |
| Temperature | 80–110 °C (reflux) | Maintains reaction rate and completion |
| Reaction time | 20 hours | Ensures full conversion |
| Yield | ~84% | High yield typical |
| Purity (HPLC) | 99.7% | High purity suitable for pharmaceutical synthesis |
| Solvents for work-up | Toluene, acetone (15%), MTBE | Prevents caking and improves phase mixing |
Additional Notes on Related 2-Chloropyridine Derivatives Preparation
- Patent EP0462639A1 describes preparation methods for 2-chloropyridine derivatives, including sulfonyl derivatives, highlighting the importance of substituent control and reaction conditions to achieve desired selectivity for this compound.
- These methods emphasize the use of selective chlorination and amide or sulfonyl functionalization for agrochemical and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and other substituted pyridines are formed.
Oxidation Products: Sulfonyl derivatives are the major products of oxidation reactions.
Scientific Research Applications
2-Chloropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloropyridine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate bonds, which are crucial in various biochemical and industrial processes . The molecular targets and pathways involved include enzyme active sites and protein functional groups, where the compound can modify or inhibit enzymatic activity .
Comparison with Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine substitution at the second position.
3-Chloropyridine: Another isomer with the chlorine atom at the third position.
2-Chloromethylpyridine: A derivative with a chloromethyl group at the second position.
Uniqueness: 2-Chloropyridine-4-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts . Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Biological Activity
2-Chloropyridine-4-sulfonyl chloride is an important chemical compound in medicinal chemistry and organic synthesis. With the molecular formula CHClNOS and a molecular weight of 177.61 g/mol, it features a pyridine ring substituted with a chlorine atom at the second position and a sulfonyl chloride group at the fourth position. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, which makes it valuable in synthesizing various biologically active molecules.
The primary biological activity of this compound arises from its ability to act as an electrophile, engaging in nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity facilitates the modification of proteins and peptides, which is crucial for studying enzyme inhibition and protein interactions.
Key Mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of new chemical entities that can exhibit diverse biological activities.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can impact various biochemical pathways and cellular processes.
Biological Applications
This compound has several applications in biological and medicinal research:
- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways, including anti-inflammatory and cardiovascular drugs.
- Proteomics : The compound is utilized to modify proteins and peptides for further analysis, aiding in the understanding of biological functions and interactions.
- Research on Enzyme Activity : Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interactions with biomolecules.
Case Studies
Several studies illustrate the biological activity of this compound:
- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, compounds synthesized from this precursor have shown promise as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
- Anticancer Activity : A study investigated derivatives of this compound for anticancer properties. The results indicated that certain derivatives displayed significant cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications .
The biochemical properties of this compound are critical for understanding its biological activity:
| Property | Description |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 177.61 g/mol |
| Reactivity | High reactivity due to sulfonyl chloride group |
| Biological Targets | Enzymes, proteins, nucleophiles |
| Application Areas | Medicinal chemistry, agrochemicals, dye production |
Safety Considerations
Due to its reactive nature, handling this compound requires appropriate safety measures. Personal protective equipment (PPE) is essential to mitigate risks associated with exposure to this compound.
Q & A
Basic: What are the common synthetic routes for 2-chloropyridine-4-sulfonyl chloride, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via sulfonation and chlorination of pyridine derivatives. A two-step approach involves sulfonation of 4-chloropyridine using chlorosulfonic acid under controlled temperatures (0–5°C), followed by chlorination with thionyl chloride or PCl₅. Yield optimization requires strict control of stoichiometry (e.g., molar ratios of chlorosulfonic acid to substrate at 1.2:1) and moisture exclusion to prevent hydrolysis . Side reactions, such as over-sulfonation, can be mitigated by gradual reagent addition and inert atmospheres.
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations using software like GAMESS can model transition states and charge distribution. For example, the sulfonyl chloride group’s electrophilicity is quantified via electrostatic potential maps, revealing preferential attack at the sulfur atom. Solvent effects (e.g., dielectric constant of DMF vs. THF) are simulated using polarizable continuum models, aiding in predicting reaction rates and regioselectivity . Experimental validation involves comparing computed activation energies with kinetic data from SNAr (nucleophilic aromatic substitution) reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The pyridine ring protons appear as distinct doublets (δ 7.5–8.5 ppm), while sulfonyl chloride groups cause deshielding of adjacent carbons (~δ 150 ppm).
- IR : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality.
- Mass Spectrometry : Molecular ion peaks at m/z 212 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻) validate purity .
Advanced: How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect experimental outcomes?
Answer:
Hydrolysis of the sulfonyl chloride group to sulfonic acid is a major side reaction, accelerated by moisture or protic solvents. Kinetic studies in anhydrous DCM show a 10-fold slower hydrolysis rate compared to THF. Competing SNAr reactions with amines require pH control (e.g., buffered conditions at pH 8–9) to suppress hydrolysis. Monitoring via in situ FTIR or HPLC can quantify pathway dominance .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves (tested for permeability to sulfonyl chlorides), goggles, and impervious lab coats.
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of toxic vapors.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic reactions .
Advanced: How can discrepancies in reported melting points or spectral data be resolved?
Answer:
Contradictions often arise from impurities or polymorphic forms. Purification via recrystallization (e.g., hexane/EtOAc) followed by DSC (Differential Scanning Calorimetry) can identify polymorphs. Cross-validate NMR shifts with databases like NIST Chemistry WebBook, ensuring solvent and concentration match literature conditions .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a key intermediate for sulfonamide-based drugs, enabling the synthesis of protease inhibitors or kinase-targeting compounds. The sulfonyl chloride group reacts selectively with primary amines in bioactive molecules (e.g., aniline derivatives) to form sulfonamides, enhancing solubility and binding affinity .
Advanced: What strategies mitigate byproduct formation in multi-step syntheses using this compound?
Answer:
- Temperature Control : Maintain ≤0°C during sulfonation to minimize di-sulfonated byproducts.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions, reducing reaction time and side reactions.
- Workup Optimization : Quench excess thionyl chloride with ice-cold methanol before extraction to isolate the product efficiently .
Basic: How should researchers analyze the purity of this compound?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.2 min (acetonitrile/water, 70:30).
- Elemental Analysis : Verify %Cl content (theoretical: 33.6%) to assess hygroscopic degradation.
- Karl Fischer Titration : Confirm moisture content <0.1% to ensure stability .
Advanced: How does solvent polarity influence the compound’s stability and reactivity?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfonyl chloride group via dipole interactions, reducing hydrolysis. In contrast, protic solvents (e.g., methanol) accelerate degradation (t₁/₂ <24 hrs at 25°C). Reactivity in SNAr reactions correlates with solvent dielectric constants; DMF (ε=36.7) enhances nucleophilicity of amines compared to THF (ε=7.5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
